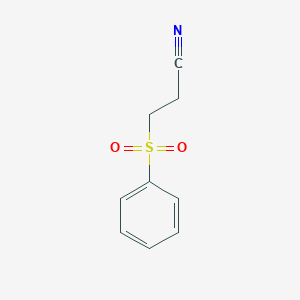

3-(Phenylsulphonyl)propiononitrile

Descripción general

Descripción

Synthesis Analysis

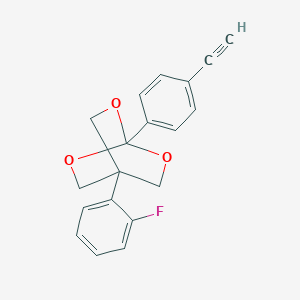

The synthesis of compounds related to 3-(Phenylsulphonyl)propiononitrile involves various strategies. For instance, the synthesis of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was achieved and confirmed using characterization techniques such as elemental analysis, IR, UV–vis spectroscopy, and X-ray single-crystal determination . Another study describes the treatment of methyl 3-phenylsulphonyl orthopropionate with n-BuLi to yield β-phenylsulphonyl γ-lactones, which upon base-catalysed elimination of sulphinic acid, produce α,β or β,γ-butenolides . Additionally, the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives is discussed, with successful strategies including the use of O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents for the imination of the key sulfoxide .

Molecular Structure Analysis

The molecular geometry of synthesized compounds is often analyzed using computational methods such as Hartree-Fock (HF) and density functional theory (DFT) with various basis sets. For example, the molecular geometry from X-ray determination of a related compound was compared using HF and DFT with the 6-31G(d) basis set . In another study, the structural and spectroscopic data of the molecule in the ground state were calculated using DFT employing B3LYP/6-31G(d,p) basis set .

Chemical Reactions Analysis

The compound synthesized in was able to react with sugar azide via click reaction to form a triazole ring, demonstrating the potential for novel synthetic pathways and applications in chemistry science. The study in shows how the carbanion derived from methyl 3-phenylsulphonyl orthopropionate can react with aldehydes or ketones to yield different products. The synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives also involved coupling with N-Boc-protected amino acid, indicating the versatility of these compounds in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic techniques. The spectroscopic properties of a novel compound were examined by FT-IR, UV-vis, and NMR techniques, and the electronic properties, such as HOMO and LUMO energies, were analyzed by time-dependent DFT (TD-DFT) approach . The linear polarizabilities and first hyperpolarizabilities indicate that the compound can be used as a nonlinear optical material . In another study, new zwitterionic stationary phases were synthesized and their chromatographic behavior under HILIC conditions was studied, showing greater retention, higher peak efficiency, and better peak symmetry for polar solutes .

Relevant Case Studies

The studies mentioned provide insights into the synthesis and properties of compounds related to 3-(Phenylsulphonyl)propiononitrile. For instance, the synthesis of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile and its reaction with sugar azide could be considered a case study for the application of click chemistry in synthesizing novel compounds with potential applications in material science . The treatment of methyl 3-phenylsulphonyl orthopropionate with n-BuLi leading to various lactones and butenolides serves as a case study for the synthesis of complex organic molecules . The synthesis and characterization of 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile provide a case study for the analysis of molecular structure and properties using both experimental and theoretical methods .

Aplicaciones Científicas De Investigación

Applications in Chemical Synthesis

Coupling Reactions and Chemical Properties :3-(Phenylsulphonyl)propiononitrile is utilized in chemical synthesis, particularly in coupling reactions. Epifani et al. (1991) studied the coupling reaction of phenylsulphenyl-, phenylsulphinyl-, and phenylsulphonyl-pentadienyl metals, demonstrating regioselective and stereoselective coupling, indicating the substance's role in precise chemical synthesis (Epifani et al., 1991).

Phase Equilibria in Industrial Processes :The compound also finds application in understanding phase equilibria in industrial processes involving organic solvents. Byun (2017) highlighted its role in the study of phase equilibria for supercritical CO2 systems, which is critical in various industrial applications (Byun, 2017).

Applications in Material Science

Enhancing Lithium-ion Battery Performance :3-(Phenylsulfonyl)propiononitrile shows promise in improving lithium-ion batteries' performance. Zuo et al. (2018) reported its role as a bifunctional electrolyte additive, enhancing the solid electrolyte interface on both LiCoO2 cathodes and graphite anodes. This contribution is pivotal for battery longevity and efficiency (Zuo et al., 2018).

Facilitating Synthesis of γ-Lactones and Butenolides :The compound aids in the synthesis of γ-lactones and butenolides, as Carretero et al. (1987) demonstrated. They showed how methyl 3-phenylsulphonyl orthopropionate interacts with n-BuLi, leading to β-phenylsulphonyl γ-lactones, which are crucial in various chemical syntheses (Carretero et al., 1987).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(benzenesulfonyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZPZPVSUAKTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143990 | |

| Record name | 3-(Phenylsulphonyl)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenylsulphonyl)propiononitrile | |

CAS RN |

10154-75-3 | |

| Record name | 3-(Phenylsulfonyl)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10154-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Phenylsulphonyl)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010154753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10154-75-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Phenylsulphonyl)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(phenylsulphonyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B155422.png)